![molecular formula C10H12N2O4S B1349012 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine CAS No. 327069-81-8](/img/structure/B1349012.png)

1-[(2-Nitrophenyl)sulfonyl]pyrrolidine

Descripción general

Descripción

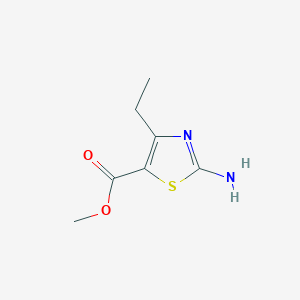

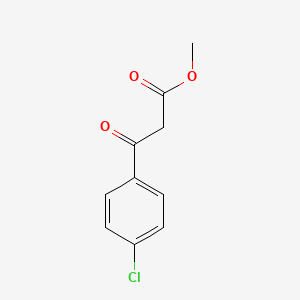

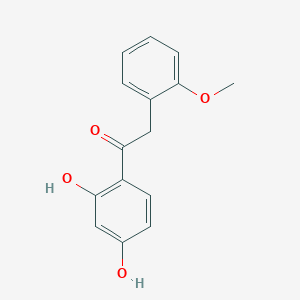

“1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” is a chemical compound with the molecular formula C10H12N2O4S . It is a pale-yellow to yellow-brown solid . This compound is part of a class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Molecular Structure Analysis

The molecular structure of “1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a nitrophenylsulfonyl group attached to the pyrrolidine ring .

Physical And Chemical Properties Analysis

“1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” has a molecular weight of 256.28 . It is a pale-yellow to yellow-brown solid . The InChI code for this compound is 1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 .

Aplicaciones Científicas De Investigación

- Field : Chemistry

- Application : This research involves the synthesis of a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA) from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .

- Method : The slow evaporation method was used to form single crystals of the named compound from a methanolic solution. The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .

- Results : The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .

- Field : Biomedical Science

- Application : This research provides an overview of various fluorescent proteins (FPs), the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .

- Method : The review discusses the development of FPs, antibodies targeting FPs, and the use of nanobodies, a new type of antibody entirely composed of the variable domain of a heavy-chain antibody .

- Results : The review suggests that nanobodies can be expressed and functional in living cells, and they can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .

- Field : Chemical Engineering

- Application : This research involves the synthesis of 2,2′-(4-nitrophenyl) dipyrromethane using a packed-bed microreactor .

- Method : A stable water-in-oil Pickering emulsion was fabricated with SO3H-functionalized ionic liquid and surface-modified silica nanoparticles .

- Results : The compartmentalized water droplets of the Pickering emulsion had an excellent ability to confine the ionic .

Structure and Computational Studies of New Sulfonamide Compound

Research Progresses and Applications of Fluorescent Protein Antibodies

Process Intensification of 2,2′-(4-Nitrophenyl) Dipyrromethane Synthesis

- Field : Material Science

- Application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .

- Method : The review discusses the development of MBPs, their function in nature, binding properties of short man-made MBPs (<20 amino acids) mainly obtained from phage-display libraries, and medium-sized binding peptides (20–100 amino acids) that have been reported to bind to metals, polymers, or other industrially produced materials .

- Results : The review suggests that MBPs can be expressed and functional in living cells, and they can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .

- Field : Computational Chemistry

- Application : This research involves the study of three o-nitrosulfonamides {1-[(2-nitrophenyl)sulfonyl]pyrrolidine, C10H12N2O4S, 1, 1-[(2-nitrophenyl)sulfonyl]piperidine, C11H14N2O4S, 2, and 1-[(2-nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole, C14H12N2O4S, 3} and three N-cycloamino-o-sulfanilamides .

- Method : The research involves Hirshfeld surface analyses and DFT studies of these compounds .

- Results : The results of this research are not specified in the source .

Material-Specific Binding Peptides for Sustainable Innovations

Hirshfeld Surface Analyses and DFT Studies of o-Nitrosulfonamides

- Field : Biological Applications

- Application : This research presents an overview of the biological applications of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .

- Method : The review discusses the synthesis, structure, and biological activity of a wide range of unsaturated carboxylate-containing species and metal ions .

- Results : The compounds have shown valuable antimicrobial and antitumor activities, as well as the ability to generate metal-containing polymers suitable for various medical purposes .

- Field : Organosulfur Compounds

- Application : This review highlights the preparation of sodium sulfinates (RSO2Na) and their multifaceted synthetic applications .

- Method : The review discusses the utilization of sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .

- Results : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

- Field : Chemical Engineering

- Application : This research involves the synthesis of 2,2′-(4-nitrophenyl) dipyrromethane using a packed-bed microreactor .

- Method : A stable water-in-oil Pickering emulsion was fabricated with SO3H-functionalized ionic liquid and surface-modified silica nanoparticles .

- Results : The compartmentalized water droplets of the Pickering emulsion had an excellent ability to confine the ionic .

Coordinative Compounds Based on Unsaturated Carboxylate

Synthesis and Applications of Sodium Sulfinates

Process Intensification of 2,2′-(4-Nitrophenyl) Dipyrromethane Synthesis

Direcciones Futuras

The future directions for “1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” and other pyrrolidine derivatives could involve further exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

1-(2-nitrophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCJPXJRFSPNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353652 | |

| Record name | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Nitrophenyl)sulfonyl]pyrrolidine | |

CAS RN |

327069-81-8 | |

| Record name | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)

![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)